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Compound of Interest

Compound Name: 6-Methylimidazo[1,2-b]pyridazine

Cat. No.: B100515 Get Quote

6-Methylimidazo[1,2-b]pyridazine is a fused heterocyclic system that serves as a crucial

building block in synthetic and medicinal chemistry. Its structure, featuring a nitrogen

bridgehead, imparts specific electronic and steric properties that are advantageous for

molecular recognition by biological targets.

Chemical Structure
The chemical structure of 6-Methylimidazo[1,2-b]pyridazine is depicted below. The fusion of

the imidazole and pyridazine rings creates a planar, electron-deficient aromatic system that is

amenable to various chemical modifications.

Caption: Chemical structure of 6-Methylimidazo[1,2-b]pyridazine.

Quantitative Data Summary
The fundamental physicochemical properties of 6-Methylimidazo[1,2-b]pyridazine are

summarized in the table below. These parameters are critical for designing experimental

conditions, predicting solubility, and understanding its pharmacokinetic profile.
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Property Value Source

CAS Number 17412-38-3 [1]

Molecular Formula C₇H₇N₃ [1]

Molecular Weight 133.15 g/mol [1]

Melting Point 118-119 °C [1]

Density 1.24 g/cm³ [1]

XLogP3 1.0377 [1]

Polar Surface Area (PSA) 30.2 Å² [1]

Part 2: Synthesis and Functionalization Strategies
The synthesis of the imidazo[1,2-b]pyridazine core is well-established, typically proceeding

through a classical condensation reaction. This robust method allows for the construction of the

core scaffold, which can then be further diversified using modern synthetic techniques.

Core Synthesis: The Tschitschibabin Reaction Logic
The formation of the imidazo[1,2-b]pyridazine ring system is generally accomplished through a

condensation reaction between a 3-aminopyridazine derivative and an α-haloketone. This is a

variation of the Tschitschibabin reaction.

Causality and Mechanistic Insight: The choice of 3-aminopyridazine is critical. In this molecule,

the ring nitrogen that is not adjacent to the amino group is the most nucleophilic center.[2] This

nitrogen atom initiates the reaction by attacking the electrophilic carbon of the α-haloketone.

The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl

carbon to form a six-membered dihydropyridazine intermediate, which subsequently

dehydrates to yield the aromatic imidazo[1,2-b]pyridazine ring system. This regioselectivity is a

cornerstone of this synthetic strategy, ensuring the reliable formation of the desired fused

heterocyclic product.

Caption: General workflow for the synthesis of imidazo[1,2-b]pyridazines.
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Protocol: Synthesis of 6-Methylimidazo[1,2-b]pyridazine
This protocol is a representative example adapted from general methodologies for forming the

imidazo[1,2-b]pyridazine scaffold.[2][3]

Materials:

3-Amino-6-methylpyridazine

Chloroacetone (or Bromoacetone)

Sodium bicarbonate (NaHCO₃)

Ethanol (or 1,2-Dimethoxyethane)

Ethyl acetate

Saturated sodium chloride solution (Brine)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, dissolve 1.0 equivalent of 3-amino-6-methylpyridazine in ethanol.

Addition of Reagents: Add 1.5 equivalents of sodium bicarbonate, followed by the dropwise

addition of 1.1 equivalents of chloroacetone. The sodium bicarbonate acts as a mild base to

neutralize the HBr or HCl generated during the reaction, preventing protonation of the

starting amine.

Reaction Execution: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC). The choice of reflux conditions

provides the necessary activation energy for both the initial Sₙ2 reaction and the subsequent

cyclization and dehydration steps.

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and

remove the solvent under reduced pressure using a rotary evaporator.
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Extraction (Work-up): Redissolve the resulting residue in ethyl acetate and water. Separate

the organic layer. Wash the organic layer sequentially with water and then brine. The

washing steps remove inorganic salts and water-soluble impurities.

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate

the filtrate under reduced pressure to yield the crude product.

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g.,

ethanol/hexanes) or by column chromatography on silica gel to obtain the pure 6-
Methylimidazo[1,2-b]pyridazine. This final step is crucial for achieving the analytical purity

required for biological testing and further synthetic transformations.

Part 3: Applications in Drug Discovery
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in the development of targeted therapies

due to its ability to form key interactions—such as hydrogen bonds—with protein targets and its

synthetically tractable nature.[4]

Oncology: Kinase Inhibition
The most prominent application of this scaffold is in the field of oncology as kinase inhibitors.[5]

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.

Mechanism: The nitrogen atoms in the imidazo[1,2-b]pyridazine core act as hydrogen bond

acceptors, often interacting with the hinge region of the kinase ATP-binding pocket. This

mimics the interaction of the adenine portion of ATP, leading to competitive inhibition.

Key Examples:

Ponatinib: An FDA-approved multi-targeted tyrosine kinase inhibitor used to treat chronic

myeloid leukemia (CML).[6]

Masitinib Precursors: Chloro-substituted imidazo[1,2-b]pyridazines are foundational

building blocks for synthesizing inhibitors of c-Kit, PDGFR, and Lyn kinases.[7]

Neuroscience: Amyloid Plaque Imaging
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Derivatives of imidazo[1,2-b]pyridazine have been developed as potential imaging agents for

detecting β-amyloid plaques, a pathological hallmark of Alzheimer's disease.[2]

Design Rationale: The planar, aromatic structure of the scaffold allows it to intercalate

between the β-sheets of amyloid fibrils. By radiolabeling these molecules (e.g., with ¹¹C or

¹⁸F), they can be used as radiotracers for Positron Emission Tomography (PET) scans.

Structure-Activity Relationship (SAR): Studies have shown that substitution at the 2- and 6-

positions significantly impacts binding affinity (Kᵢ) to amyloid aggregates. For instance, a 2-

(4'-Dimethylaminophenyl) group was found to be crucial for high-affinity binding.[2]

Immunology: TYK2 Inhibition
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and plays a key role in

cytokine signaling pathways involved in inflammation and autoimmunity.

Targeting the Pseudokinase (JH2) Domain: Imidazo[1,2-b]pyridazine derivatives have been

identified as potent and selective allosteric inhibitors that bind to the pseudokinase (JH2)

domain of Tyk2.[4] This provides a more selective inhibition profile compared to targeting the

highly conserved ATP-binding site in the kinase (JH1) domain.

Therapeutic Potential: These orally active inhibitors have shown promise for treating

autoimmune diseases like psoriasis and lupus.[6]

Infectious Diseases
The versatility of the scaffold extends to anti-infective agents.

Antimycobacterial Activity: Novel derivatives incorporating piperazine and morpholine

moieties have demonstrated potent activity against Mycobacterium tuberculosis strains,

offering a new structural class for anti-TB drug development.[8]

Antifungal Agents: 3,6-disubstituted imidazo[1,2-b]pyridazines have exhibited broad-

spectrum antifungal activity against various phytopathogenic fungi, in some cases exceeding

the potency of commercial fungicides.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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